2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₁₀H₁₂N₂S, MW: 192.29) is a bicyclic heterocyclic compound featuring a fused benzothiophene core substituted with amino, methyl, and cyano groups. Its crystal structure was determined to be monoclinic (space group P2₁/c) with lattice parameters a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, and β = 90.169(2)° . The molecule exhibits planar thiophene and partially saturated cyclohexene rings, with intermolecular N–H⋯S hydrogen bonds stabilizing the crystal packing . Synthesized via the Gewald reaction, this compound serves as a precursor for bioactive molecules and materials .
Properties
IUPAC Name |
2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6-2-3-7-8(5-11)10(12)13-9(7)4-6/h6H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBPDMXBJUYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343720 | |
| Record name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42225-04-7 | |
| Record name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Components and Conditions
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Ketone precursor : 6-Methylcyclohexanone serves as the cyclic ketone, introducing the methyl group at position 6.
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Cyanating agent : Cyanoacetamide or cyanoacetic acid derivatives provide the nitrile (-CN) group at position 3.
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Sulfur source : Elemental sulfur facilitates thiophene ring formation.
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Base catalyst : Morpholine or triethylamine promotes enamine intermediate formation.
Procedure :
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6-Methylcyclohexanone (10 mmol), cyanoacetamide (10 mmol), and sulfur (10 mmol) are combined in ethanol.
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Morpholine (12 mmol) is added, and the mixture is refluxed at 80°C for 8–12 hours.
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The crude product is cooled, filtered, and recrystallized from ethanol or acetone to yield the target compound.
Key considerations :
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Regioselectivity : The methyl group’s position is fixed by the ketone structure, avoiding post-synthetic modifications.
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Byproducts : Incomplete cyclization may yield open-chain thioamides, necessitating rigorous purification.
Post-Synthetic Modifications of Thiophene Scaffolds
While less common, functionalization of pre-formed tetrahydrobenzothiophenes offers an alternative route.
Methylation of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Reagents : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
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Challenge : Steric hindrance from the fused cyclohexene ring limits methylation efficiency, often requiring excess alkylating agents.
Outcome :
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Low yields (~30%) due to competing side reactions at the amino group.
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Requires chromatographic separation to isolate the 6-methyl derivative.
Structural and Mechanistic Insights
X-ray crystallography confirms the bicyclic framework and methyl group disorder in the title compound:
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Cyclohexene ring : Adopts a half-chair conformation, with the methyl group at position 6 disordered over two sites (occupancy ratio 0.65:0.35).
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Hydrogen bonding : N–H···N interactions between amino and nitrile groups stabilize dimeric and chain-like supramolecular architectures.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Gewald reaction | 6-Methylcyclohexanone | High | Direct methyl incorporation, scalable | Requires toxic sulfur/morpholine |
| Post-synthetic methylation | Pre-formed thiophene | Low | Flexibility in alkylation | Poor regioselectivity, low yields |
Reaction Optimization Strategies
Solvent Effects
Catalytic Enhancements
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Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, maintaining yields >75%.
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Green chemistry approaches : Substituting morpholine with biodegradable bases (e.g., DBU) under investigation.
Industrial-Scale Production Considerations
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Cost drivers : 6-Methylcyclohexanone availability dictates scalability.
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Waste management : Sulfur byproducts require treatment with oxidizing agents (e.g., H₂O₂) to prevent environmental release.
Emerging Synthetic Routes
Enzymatic Cyclization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, leading to the formation of primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate mechanisms of action and potential therapeutic uses.
Industrial Applications: It is employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere, mimicking other functional groups and influencing biological activity. The benzothiophene core can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Functional Groups
- 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₁₀H₁₂N₂S): Methyl group at position 4 instead of 6. Thiophene ring is planar (r.m.s. deviation = 0.0290 Å), with N–H⋯N hydrogen bonds dominating crystal interactions .
- 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₉H₈N₂OS): Oxo group replaces the methyl at position 7. Enhanced hydrogen bonding due to N–H⋯O and N–H⋯S interactions, leading to distinct supramolecular architectures . The oxo group increases polarity, improving solubility in polar solvents .
- 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₁₁H₁₄N₂S): Bulkier propyl substituent at position 6.
Unsubstituted Analogues
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₉H₁₀N₂S): Lacks substituents on the cyclohexene ring. Simpler structure with fewer steric constraints, making it a versatile intermediate for synthesizing fused heterocycles .
Crystallographic and Hydrogen Bonding Analysis
Biological Activity
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS Number: 42225-04-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 192.28 g/mol. It is characterized by the presence of an amino group and a carbonitrile functional group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 g/mol |
| CAS Number | 42225-04-7 |
| MDL Number | MFCD00128282 |
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance:
- Inhibition Studies : Compounds related to benzothiophenes have demonstrated growth inhibition percentages ranging from moderate to high against melanoma (MALME-M) and cervical cancer cell lines (HeLa). For example, one derivative showed a growth inhibition of 55.75% against the MALME-M line .
- IC50 Values : Specific compounds have been reported with IC50 values indicating their potency against cancer cells:
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key kinases implicated in tumorigenesis. For example, PIM kinases have been targeted in various studies due to their role in promoting cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the benzothiophene structure can enhance or diminish biological activity:
- Electron Donating Groups : The presence of electron-donating groups (e.g., methoxy groups) at specific positions on the benzothiophene ring has been associated with increased anticancer activity.
- Aliphatic Linkers : The choice of linker between functional groups can significantly affect potency; for instance, aliphatic linkers tend to decrease activity compared to aromatic linkers .
Study 1: Antitumor Efficacy
A study conducted on various benzothiophene derivatives demonstrated that modifications at the nitrogen positions led to enhanced antitumor efficacy in vitro. The most promising derivatives were subjected to further testing in vivo, revealing substantial tumor reduction in animal models .
Study 2: Kinase Inhibition
Another investigation focused on the inhibition of LIMK1 by benzothiophene derivatives, showing that certain compounds could effectively disrupt actin polymerization in cancer cells, thereby inhibiting metastasis .
Q & A
Q. Key steps :
- Data Collection : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation).
- Software : SHELXL97 for refinement (disorder modeling) and SHELXS for structure solution .
- Findings :
- The tetrahydro-benzothiophene ring is planar (r.m.s. deviation = 0.03 Å).
- Cyclohexene ring adopts a half-chair conformation (C6/C7 atoms disordered, occupancy 0.810/0.190) .
- Methyl group orientation: Axial (C6–C8–C11 = 112.50°).
Advanced: How to model crystallographic disorder in the cyclohexene ring during refinement?
Q. Methodology :
- Disorder Handling : Use the EADP command in SHELXL to refine partial occupancies (e.g., 0.810 for major conformer, 0.190 for minor) .
- Restraints : Apply geometric constraints to disordered atoms (C6/C6′ and C7/C7′) to maintain bond distances and angles.
- Validation : Check ADPs (anisotropic displacement parameters) and residual electron density maps to confirm disorder resolution .
Advanced: What intermolecular interactions govern crystal packing, and how are they analyzed?
Q. Observations :
- N–H···N Hydrogen Bonds : Form centrosymmetric dimers (R₂²(12) motif) and a 20-membered macrocycle involving six molecules .
- Graph-Set Analysis : Use Bernstein’s formalism to classify hydrogen-bonding patterns (e.g., dimeric vs. extended networks) .
- C–H···π Interactions : Contribute to lattice stability, analyzed via Hirshfeld surfaces or Mercury software .
Basic: What spectroscopic techniques confirm the compound’s purity and functional groups?
Q. Methodology :
- IR Spectroscopy : Detect amine (–NH₂, ~3400 cm⁻¹) and nitrile (–CN, ~2200 cm⁻¹) stretches. Compare with analogs (e.g., methyl ester derivatives) .
- ¹H/¹³C NMR : Assign cyclohexene protons (δ 1.5–2.5 ppm) and nitrile carbon (δ ~120 ppm).
- Melting Point : 392–394 K (consistent with literature) .
Advanced: How does ring puckering in the cyclohexene moiety influence molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
